

# Comparative SAR: Tacrine vs. N-Methyltacrine & Functionalized Analogs

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## Compound of Interest

Compound Name: *N-Methyltacrine*  
CAS No.: 136297-33-1  
Cat. No.: B162785

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Content Type: Technical Guide | Version: 2.0 | Focus: Medicinal Chemistry & Toxicology

## Executive Summary

This guide analyzes the structure-activity relationship (SAR) divergence between Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) and its N-methylated or ring-substituted analogs (specifically **N-methyltacrine** and 7-methoxytacrine).

While Tacrine was the first FDA-approved acetylcholinesterase (AChE) inhibitor, its clinical utility was terminated due to severe hepatotoxicity.[1][2] The SAR challenge described herein focuses on the "Potency-Toxicity Trade-off": modifications that reduce hepatotoxicity (such as N-alkylation or ring substitution) often compromise the critical hydrogen-bonding network within the AChE catalytic gorge, leading to reduced binding affinity.

## Structural Foundations & Pharmacophore Analysis

The core scaffold for both compounds is 1,2,3,4-tetrahydroacridine (THA).[1] The biological activity hinges on the planar tricyclic system's ability to intercalate into the enzyme's active site and the protonation state of the exocyclic amine.

## Chemical Comparison

Feature	Tacrine (THA)	N-Methyltacrine (N-Me-THA)	7-Methoxytacrine (7-MEOTA)
IUPAC Name	9-amino-1,2,3,4-tetrahydroacridine	9-(methylamino)-1,2,3,4-tetrahydroacridine	9-amino-7-methoxy-1,2,3,4-tetrahydroacridine
9-Position	Primary Amine (-NH <sub>2</sub> )	Secondary Amine (-NHCH <sub>3</sub> )	Primary Amine (-NH <sub>2</sub> )
Ring Sub.	None	None	7-Methoxy (-OCH <sub>3</sub> )
pKa (approx)	~9.8 (Highly protonated at pH 7.4)	~9.5-10.0	~9.5
LogP	~2.7 (Moderate Lipophilicity)	~3.1 (Increased Lipophilicity)	~2.8

## The Binding Mode (Mechanism of Action)

Tacrine acts as a reversible, non-competitive inhibitor of AChE. It binds primarily to the Catalytic Anionic Site (CAS) at the bottom of the active site gorge.

- **Pi-Pi Stacking:** The tricyclic acridine ring stacks between the aromatic rings of Trp84 and Phe330.
- **Cation-Pi Interaction:** The protonated ring nitrogen (N10) interacts with the pi-electron cloud of Trp84.
- **Hydrogen Bonding (Critical):** The exocyclic 9-amino group forms crucial hydrogen bonds with the carbonyl oxygen of His440 and a conserved water molecule (Water 1159), which bridges to Ser200.

## Pharmacodynamics: The SAR Divergence

The transition from Tacrine to **N-Methyltacrine** illustrates a classic medicinal chemistry lesson in steric constraints vs. hydrophobic gain.

## Impact of N-Methylation (The Amine)

Replacing a hydrogen on the 9-amino group with a methyl group (Tacrine

**N-Methyltacrine**) generally reduces potency against AChE.

- **Loss of H-Bond Donor:** The primary amine (-NH<sub>2</sub>) has two protons available for H-bonding. The secondary amine (-NHMe) has only one. This disrupts the water-mediated bridge to the catalytic triad.
- **Steric Clash:** The AChE active site gorge is narrow/restricted. The additional methyl group introduces steric bulk that can clash with the surrounding aromatic residues (specifically Tyr337 or Phe330), destabilizing the complex.
- **Data Correlation:** While Tacrine exhibits an IC

in the 30–50 nM range, simple N-monoalkylated derivatives often show IC

values shifting into the 100–500 nM range or higher, unless the alkyl chain is long enough to reach the Peripheral Anionic Site (PAS) to create a "dual-binding" inhibitor.

## Impact of Ring Substitution (7-MEOTA)

7-Methoxytacrine is the most cited "low-toxicity" analog.

- **Potency Cost:** The 7-methoxy group distorts the electronic distribution of the ring and introduces steric bulk. This results in a significantly lower affinity for AChE (IC 1–5 μM) compared to Tacrine.
- **Selectivity:** It retains higher selectivity for AChE over BuChE compared to the parent compound.

## Pharmacokinetics & Toxicology: The Hepatotoxicity Mechanism

The primary driver for developing N-methyl or ring-substituted analogs is to bypass the metabolic pathway responsible for liver damage.

## The Metabolic Trigger (Tacrine)

Tacrine is extensively metabolized by CYP1A2.[3]

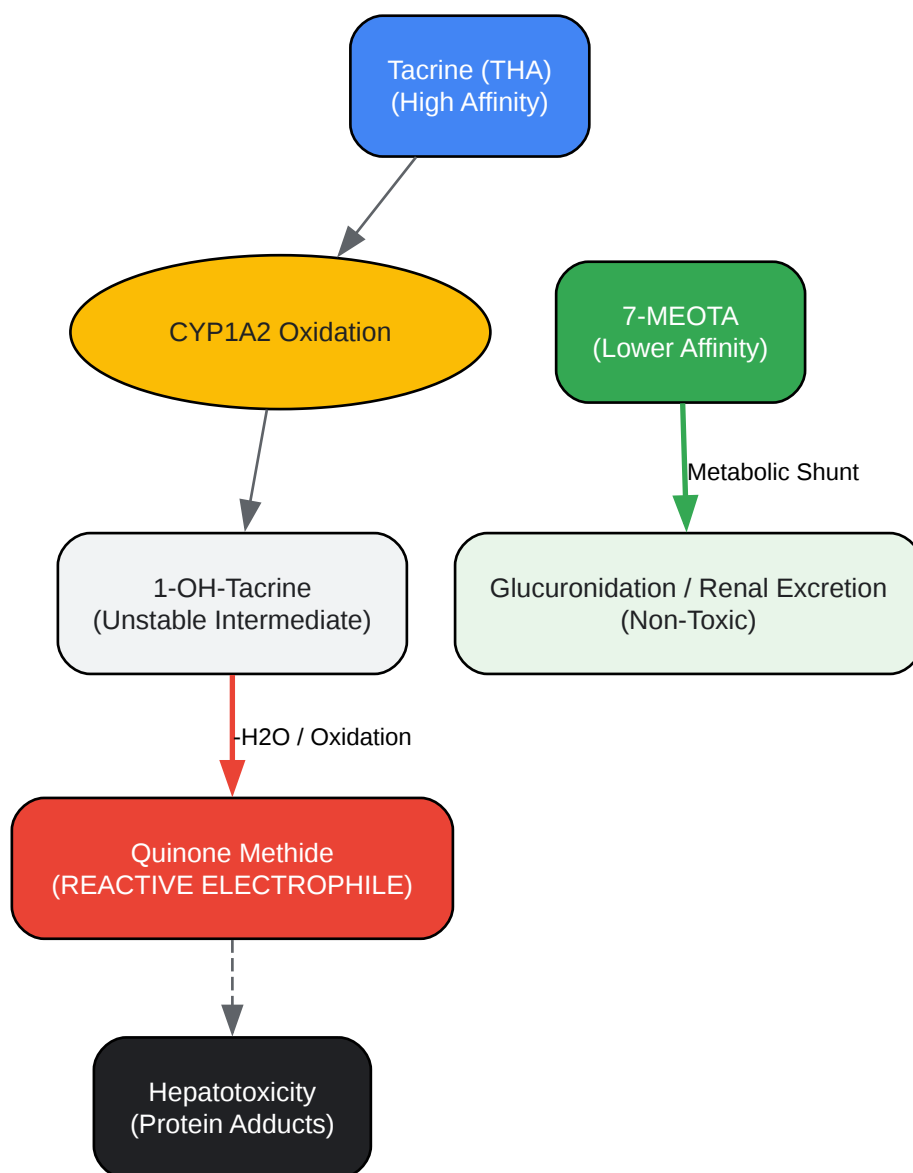
- Hydroxylation: Forms 1-hydroxy-tacrine (active metabolite).[3]
- Dehydrogenation: Further oxidation leads to a reactive quinone methide intermediate.
- Covalent Binding: This electrophilic species covalently binds to nucleophilic sulfhydryl groups on hepatic proteins, causing cytotoxicity and immune-mediated liver injury.

## The Safety of Analogs

- 7-MEOTA: The methoxy group at position 7 alters the electron density and steric accessibility for CYP1A2, effectively "blocking" the formation of the toxic quinone methide or shifting metabolism toward safer glucuronidation pathways.
- **N-Methyltacrine**: While N-methylation increases lipophilicity (enhancing BBB penetration), it does not necessarily block the ring oxidation pathway responsible for quinone methide formation unless the N-substitution sterically hinders CYP1A2 binding.

## Visualization: Metabolic Divergence

The following diagram illustrates the critical divergence between the toxic pathway of Tacrine and the safer profile of its analogs.



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Figure 1: Metabolic divergence showing the formation of the toxic Quinone Methide from Tacrine, contrasted with the safer metabolic clearance of substituted analogs.

## Experimental Protocols

### Synthesis of N-Methyltacrine (9-methylamino-1,2,3,4-tetrahydroacridine)

Direct methylation of Tacrine is difficult to control (over-methylation). The preferred route is nucleophilic aromatic substitution on a chloro-intermediate.

## Reagents:

- 9-chloro-1,2,3,4-tetrahydroacridine (Intermediate)
- Methylamine (33% in ethanol or aqueous)
- Phenol (Catalyst/Solvent)

## Protocol:

- Preparation: Dissolve 9-chloro-1,2,3,4-tetrahydroacridine (1.0 eq) in phenol (5.0 eq) at 80°C until a homogeneous melt is formed.
- Amination: Add methylamine solution (excess, ~5-10 eq) dropwise.
- Reflux: Heat the mixture to 120-130°C in a sealed pressure tube (if using volatile amine) or reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl<sub>3</sub>:MeOH 9:1).
- Workup: Cool to room temperature. Alkalinize with 10% NaOH solution to remove phenol (forms sodium phenoxide, soluble in water).
- Extraction: Extract the free base into Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Evaporate solvent. Recrystallize from Et<sub>2</sub>O/Petroleum Ether or purify via flash chromatography on silica gel.

## Ellman's Assay (AChE Inhibition)

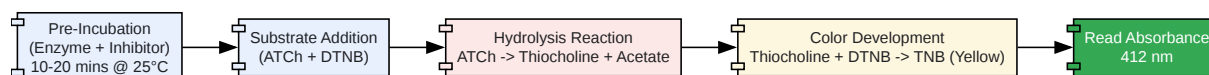
This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh).

## Reagents:

- Buffer: 0.1 M Phosphate Buffer (pH 8.0).
- Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
- Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

- Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.

Workflow Logic:



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Figure 2: Step-by-step logic for the Ellman's Assay used to determine IC50 values.

Calculation:

Plot % Inhibition vs. Log[Concentration] to determine IC

## Comparative Data Summary

Parameter	Tacrine	N-Methyltacrine	7-MEOTA
Target	AChE (CAS)	AChE (CAS)	AChE (CAS)
IC50 (hAChE)	30 - 50 nM	~150 - 400 nM	~1 - 5 μM
Hepatotoxicity	High (Quinone Methide)	Moderate/Unknown	Low
BBB Permeability	High	High	High
Selectivity (AChE:BuChE)	Low (Non-selective)	Moderate	High

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